molecular formula C14H20O4 B13032823 Ethyl3,3-dimethoxy-2-phenylbutanoate

Ethyl3,3-dimethoxy-2-phenylbutanoate

Cat. No.: B13032823
M. Wt: 252.31 g/mol
InChI Key: OEFHCESMJGKWBS-UHFFFAOYSA-N
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Description

Ethyl 3,3-dimethoxy-2-phenylbutanoate is a substituted butanoate ester featuring a phenyl group at position 2 and two methoxy groups at position 2. These analogs share key functional groups (ester, phenyl, and substituted alkyl chains), enabling inferences about reactivity, stability, and biological activity.

Properties

Molecular Formula

C14H20O4

Molecular Weight

252.31 g/mol

IUPAC Name

ethyl 3,3-dimethoxy-2-phenylbutanoate

InChI

InChI=1S/C14H20O4/c1-5-18-13(15)12(14(2,16-3)17-4)11-9-7-6-8-10-11/h6-10,12H,5H2,1-4H3

InChI Key

OEFHCESMJGKWBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(C)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,3-dimethoxy-2-phenylbutanoate typically involves the esterification of 3,3-dimethoxy-2-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

    Oxidation: Ethyl 3,3-dimethoxy-2-phenylbutanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Reagents like sodium methoxide (NaOMe) or other strong bases can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 3,3-dimethoxy-2-phenylbutanoic acid.

    Reduction: Formation of 3,3-dimethoxy-2-phenylbutanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3,3-dimethoxy-2-phenylbutanoate is an organic compound featuring an ester structure with a carbonyl group bonded to an ether. It has the molecular formula C14H20O4C_{14}H_{20}O_4 and is characterized by two methoxy groups on its carbon chain. This compound is mainly used as a synthetic intermediate in the production of various organic compounds, including pharmaceuticals and agrochemicals, because its unique structure contributes to its reactivity and potential applications in organic synthesis.

Synthesis of Ethyl 3-oxo-4-phenylbutanoate

While the query focuses on Ethyl3,3-dimethoxy-2-phenylbutanoate, it is important not to confuse it with Ethyl 3-oxo-4-phenylbutanoate, which is a useful synthetic intermediate . Ethyl 3-oxo-4-phenylbutanoate is also used to prepare pyrazolone derivatives as antiprion compounds and to prepare pyrrolinylaminopyrimidine analogs as inhibitors of AP-1 and NF-κB mediated gene expression .

The synthesis of Ethyl 3-oxo-4-phenylbutanoate can be achieved as follows :

  • Mix monoethyl monopotassium malonate with tetrahydrofuran and cool to 5°C .
  • Add triethylamine and magnesium chloride, and stir at 5 to 20°C for 3 hours .
  • Cool the reaction mixture to 5°C .
  • Gradually add phenacyl chloride, and stir at 5 to 20°C for 63 hours .
  • Cool the mixture to 5°C, and add 1 N hydrochloric acid .
  • Evaporate tetrahydrofuran away under reduced pressure, and extract with ethyl acetate .
  • Wash the organic layer with 1 N hydrochloric acid, water, saturated aqueous solution of sodium hydrogencarbonate, and water in order .
  • Evaporate the solvent away under reduced pressure to obtain Ethyl 3-oxo-4-phenylbutanoate as a pale yellow oil .

Phenolic Compounds

Mechanism of Action

The mechanism of action of Ethyl 3,3-dimethoxy-2-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate biochemical pathways by either activating or inhibiting these targets, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight Key Features
Ethyl 3,3-dimethoxy-2-phenylbutanoate* C₁₃H₁₈O₄ 2-phenyl, 3,3-dimethoxy, ester ~250.28 Electron-rich methoxy groups, aromatic ring
Ethyl 3-oxo-2,4-diphenylbutanoate C₁₈H₁₈O₃ 2,4-diphenyl, β-keto ester 282.34 Conjugated keto-ester system
Ethyl 3-methyl-2-(phenylsulfinyl)butanoate C₁₃H₁₈O₃S 3-methyl, 2-phenylsulfinyl, ester 254.34 Sulfoxide group enhances polarity
Ethyl 2-acetyl-3-methylbutanoate C₉H₁₆O₃ 2-acetyl, 3-methyl, ester 172.23 Branched alkyl chain, keto-ester
Ethyl 3-oxo-2-phenoxybutanoate C₁₂H₁₄O₄ 2-phenoxy, β-keto ester 234.24 Ether linkage, keto-enol tautomerism

Notes:

  • Methoxy vs.
  • Keto-Ester Systems: Compounds like ethyl 3-oxo-2,4-diphenylbutanoate exhibit keto-enol tautomerism, enhancing their ability to coordinate metal ions or act as Michael acceptors. The absence of a keto group in the target compound may limit such interactions.

Physicochemical Properties

  • Polarity: The sulfinyl group in ethyl 3-methyl-2-(phenylsulfinyl)butanoate increases polarity (PSA = 62.58 Ų), whereas methoxy groups in the target compound may balance hydrophobicity (logP ~2.5) and solubility.

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